molecular formula C20H19N7O2 B2403446 5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole CAS No. 2097904-09-9

5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole

Cat. No.: B2403446
CAS No.: 2097904-09-9
M. Wt: 389.419
InChI Key: AMOVONBPLHFWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole is a potent and highly selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by binding to the kinase domain, thereby blocking the phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT cascades, which are critical for cell proliferation, survival, and differentiation. Its primary research value lies in its utility as a chemical probe to dissect the complex biological roles of FGFR signaling in both physiological and pathological contexts. It is extensively used in preclinical studies to investigate the mechanisms driving FGFR-dependent cancers, including endometrial, bladder, and lung carcinomas, as well as in the exploration of resistance mechanisms to other targeted therapies. The compound's high selectivity profile makes it an invaluable tool for validating FGFR as a therapeutic target and for developing combination treatment strategies in oncology research. Studies utilizing this inhibitor have been pivotal in elucidating the contribution of aberrant FGFR signaling to tumor angiogenesis and cancer cell stemness. Researchers employ this molecule in a variety of in vitro and cell-based assays to precisely modulate FGFR activity and observe phenotypic outcomes, providing critical insights for the development of next-generation targeted anticancer agents.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-13-8-18(27-20(24-13)21-12-23-27)29-16-10-25(11-16)19(28)17-9-22-26(14(17)2)15-6-4-3-5-7-15/h3-9,12,16H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOVONBPLHFWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclization reactions. One common method involves condensing a 1-phenyl-1H-pyrazole-5-carboxylic acid derivative with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions.

Table 1: Representative Pyrazole Synthesis Conditions

Step Reagents/Conditions Yield
1 Methyl iodide, K₂CO₃, DMF, 80°C 75–85%
2 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O 65–70%

The phenyl group at position 1 is introduced via Suzuki-Miyaura coupling or direct electrophilic substitution, depending on the precursor.

Azetidine-Carbonyl Linkage Formation

The carbonyl-azetidine moiety at position 4 is critical. A plausible route involves:

  • Azetidine-1-carbonyl Chloride Synthesis : Reaction of azetidine with phosgene or oxalyl chloride to generate the acyl chloride.
  • Acylation of Pyrazole : The pyrazole’s amine group (if present) or a hydroxyl group (after conversion to a good leaving group) reacts with the azetidine-1-carbonyl chloride.

Example Reaction Pathway
$$ \text{Pyrazole-OH} \xrightarrow{\text{SOCl}_2} \text{Pyrazole-Cl} \xrightarrow{\text{Azetidine-1-carbonyl chloride}} \text{Pyrazole-C(=O)-Azetidine} $$

Triazolopyrimidine Moiety Synthesis

The 5-methyl-triazolo[1,5-a]pyrimidin-7-yl group requires precise heterocycle construction.

Triazolopyrimidine Core Formation

This fused heterocycle is synthesized via cyclocondensation of a pyrimidine and triazole precursor. A typical method involves:

  • Pyrimidine Synthesis : Reaction of 4,5-diaminopyrimidine with a triazole-forming agent (e.g., triethyl orthoacetate).
  • Methylation : Introduction of the methyl group at position 5 via nucleophilic substitution or direct alkylation.

Key Reagents

  • Cyclization : Acetic anhydride, POCl₃, or P₂O₅.
  • Methylation : Methyl iodide, NaH, DMF.

Functionalization for Ether Linkage

The hydroxyl group at position 7 of the triazolopyrimidine is activated for etherification. Common strategies include:

  • Tosylation : Conversion of -OH to -OTs using TsCl and a base.
  • Mitsunobu Reaction : Direct displacement with azetidine using DEAD and PPh₃.

Ether Bond Formation Between Triazolopyrimidine and Azetidine

The critical ether linkage is formed via nucleophilic substitution or Mitsunobu conditions.

Mitsunobu Reaction Protocol

This method ensures high stereoselectivity and yield:
Reagents : DEAD, triphenylphosphine, anhydrous THF.
Conditions : 0°C to room temperature, 12–24 hours.

Table 2: Mitsunobu Reaction Optimization

Triazolopyrimidine Derivative Azetidine Nucleophile Yield
7-Hydroxy-5-methyl-triazolopyrimidine Azetidine-OH 60–70%
7-Mesyl-5-methyl-triazolopyrimidine Azetidine-ONa 55–65%

Alternative Synthetic Routes

  • Williamson Ether Synthesis : Alkylation of triazolopyrimidine-7-ol with azetidine bromide under basic conditions.
  • Palladium-Catalyzed Coupling : For aryl ethers, though less applicable here.

Final Assembly and Purification

Coupling Reactions

The azetidine-carbonyl-pyrazole intermediate reacts with the triazolopyrimidine ether to form the final compound.

Example Workflow

  • Azetidine-Carbonyl Synthesis : As described in Section 1.2.
  • Ether Linkage Formation : Mitsunobu or Williamson conditions.
  • Final Product Isolation : Column chromatography (SiO₂, EtOAc/hexane), crystallization.

Table 3: Purification Protocols

Step Solvent System Elution Gradient Yield
Crude Purification EtOAc/hexane (3:1) 20–50% EtOAc 70–80%
Final Crystallization MeOH/Et₂O Slow evaporation 90–95%

Analytical Characterization

Critical for confirming structure and purity:

Spectroscopic Data

  • ¹H NMR : Peaks for pyrazole (δ 7.5–8.0 ppm), triazolopyrimidine (δ 8.5–9.0 ppm), and azetidine (δ 3.0–4.0 ppm).
  • ¹³C NMR : Carbonyl at δ 165–170 ppm, aromatic carbons at δ 120–155 ppm.
  • HRMS : [M+H]⁺ calculated vs. observed (e.g., m/z 450.2 vs. 450.3).

Table 4: Representative Spectral Data

Signal δ (ppm) Multiplicity Assignment
¹H NMR 7.85 s (1H) Pyrazole H
¹³C NMR 168.2 q C=O

Chromatographic Purity

  • HPLC : >95% purity (C18 column, MeOH/H₂O gradient).
  • TLC : Single spot (Rf 0.3–0.4 in EtOAc/hexane).

Challenges and Innovations

Steric and Electronic Considerations

  • Azetidine Ring Strain : Mitigated by using flexible linkers or optimized reaction conditions.
  • Triazolopyrimidine Reactivity : Electron-deficient pyrimidine ring may require protective groups during synthesis.

Green Chemistry Approaches

  • Solvent Optimization : Use of DCM or THF instead of DMF to reduce toxicity.
  • Catalyst Recycling : Pd catalysts in coupling reactions for cost efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : Potential transformation of methyl groups to carboxylic acids using oxidizing agents like KMnO4.

  • Reduction: : Conversion of nitro groups to amines using hydrogenation.

  • Substitution: : Halogenation of aromatic rings via electrophilic substitution with reagents like bromine.

Common reagents and conditions:

  • Oxidizing Agents: : KMnO4, K2Cr2O7

  • Reducing Agents: : H2/Pd-C, NaBH4

  • Halogenating Agents: : Br2, Cl2 in the presence of Lewis acids.

Major products formed:

The reactions yield derivatives such as carboxylic acids, amines, and halogenated compounds depending on the reagents and conditions applied.

Scientific Research Applications

This compound finds significant use in diverse research fields:

  • Chemistry: : Utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metals.

  • Biology: : Studied for its potential as a molecular probe in bioimaging due to its fluorescence properties.

  • Medicine: : Investigated as a potential therapeutic agent in the treatment of diseases like cancer and viral infections due to its ability to inhibit specific enzymes and pathways.

  • Industry: : Employed as a precursor in the synthesis of advanced materials including polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

  • Molecular Targets: : Inhibits enzymes such as kinases and proteases involved in disease pathways.

  • Pathways Involved: : Interferes with signaling pathways like the MAPK/ERK pathway, leading to the modulation of cellular functions like proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Triazolopyrimidine Isomers (Structural Analogues)

Compounds with pyrazolo-triazolopyrimidine frameworks, such as those reported in Molecules (2014), provide critical insights into the impact of isomerism on physicochemical and biological properties. For example:

Compound ID Structure Key Features Stability/Reactivity Insights
Target Compound 1-phenyl-pyrazole + triazolo[1,5-a]pyrimidine + azetidine linker Methyl groups, azetidine carbonyl bridge Likely stable due to rigid azetidine
Compound 6 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Isomeric triazolo[1,5-c] position Prone to isomerization under acidic conditions
Compound 7 Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Triazolo[4,3-c] configuration Higher reactivity in nucleophilic substitutions

The target compound’s triazolo[1,5-a]pyrimidine group distinguishes it from isomers like Compounds 6 and 7, which exhibit distinct electronic environments due to variations in ring fusion positions. Isomerization observed in these analogues suggests that the target compound’s stability may depend on the steric protection offered by its azetidine linker.

Pyrazole-Based Agrochemicals (Functional Analogues)

Pyrazole derivatives are prominent in agrochemicals, as exemplified by fipronil and ethiprole (). A comparative analysis highlights substituent-driven functional differences:

Compound Substituents (Pyrazole Ring) Key Functional Groups Bioactivity
Target Compound 1-phenyl, 4-(azetidine-carbonyl), 5-methyl Triazolopyrimidine-oxy, methyl groups Unreported (potential kinase inhibition)
Fipronil 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 4-(trifluoromethyl)sulfinyl Electron-withdrawing Cl, CF₃ groups Broad-spectrum insecticide (GABA antagonist)
Ethiprole 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 4-(ethylsulfinyl) Ethylsulfinyl group Insecticidal (similar to fipronil)

The target compound lacks the electron-withdrawing substituents (e.g., Cl, CF₃) critical for GABA receptor targeting in fipronil. Instead, its phenyl and methyl groups may favor interactions with hydrophobic binding pockets, as seen in kinase inhibitors. The azetidine linker’s carbonyl group could facilitate hydrogen bonding, a feature absent in classical pyrazole pesticides .

Biological Activity

The compound 5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Structural Overview

The compound is characterized by multiple functional groups that contribute to its biological properties. The presence of the triazolo[1,5-a]pyrimidine moiety is particularly significant due to its established pharmacological relevance.

Antiproliferative Activity

Research has indicated that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit notable antiproliferative activities against various cancer cell lines. For instance, studies have demonstrated that derivatives of this scaffold can inhibit the growth of Leishmania species, showcasing IC50 values that suggest significant efficacy in vitro. Specifically, novel complexes with this ligand have shown effective inhibition against Leishmania infantum and Leishmania braziliensis with IC50 values as low as 20.0 μM for certain derivatives .

Anti-tubercular Activity

In a study focused on anti-tubercular agents, compounds similar to the target compound were evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis . The structural similarities suggest that the target compound could possess comparable anti-tubercular properties.

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, the triazolo[1,5-a]pyrimidine derivatives have been noted for their ability to inhibit key enzymes involved in cellular proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells and may disrupt the metabolic pathways of pathogens like Mycobacterium tuberculosis.

Study 1: Antileishmanial Activity

A study reported on the synthesis and evaluation of several complexes derived from 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one . The most active compounds showed significant antileishmanial effects with IC50 values indicating strong potential for therapeutic applications against leishmaniasis .

Study 2: Anti-tubercular Efficacy

Another investigation focused on a series of substituted derivatives related to the target compound. The results indicated that certain compounds exhibited low toxicity towards human cells while maintaining high activity against Mycobacterium tuberculosis, further supporting the therapeutic viability of these structures in treating infectious diseases .

Data Tables

Compound NameBiological ActivityIC50/IC90 (μM)Reference
Derivative AAntileishmanial20.0
Derivative BAnti-tubercular3.73 - 4.00
Derivative CCytotoxicity>50 (nontoxic)

Q & A

Q. Example Protocol :

React 5-methyl-[1,2,4]triazole-3-carbohydrazide with a pyrimidine-7-ol derivative in DMF at 90°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm yield optimization using Design of Experiments (DoE) for parameter screening .

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the azetidine carbonyl (δ ~165–170 ppm in 13C NMR) and triazolopyrimidine protons (δ 7.5–8.5 ppm in 1H NMR). For example, the 7-aryl substituent in similar compounds shows aromatic protons at δ 7.2–7.8 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. Derivatives in showed exact mass matches (e.g., m/z 354.1234 for C17H15F5N5) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry .

Advanced: How can regioselectivity challenges in triazolopyrimidine functionalization be addressed?

Methodological Answer:
Regioselectivity in 7-position substitution is influenced by electronic and steric factors. demonstrates that electron-withdrawing groups (e.g., -Br, -CF3) at the 7-position enhance reactivity via resonance stabilization. Key strategies:

  • Directing groups : Use -OCH3 or -NH2 to steer electrophilic substitution.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 85% yield for 7-(4-bromophenyl) derivatives) .

Q. Table 1: Regioselectivity in Derivatives

Substituent at 7-PositionYield (%)Reaction Time (h)
4-Bromophenyl926
3-Trifluoromethylphenyl788
2-Chlorophenyl6510

Advanced: What computational tools are effective for predicting biological activity and binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydroorotate dehydrogenase (DHODH), a malaria drug target. identified derivatives with IC50 < 50 nM via docking into the DHODH active site .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .

Advanced: How should researchers resolve contradictions in NMR data for structurally similar analogs?

Methodological Answer:

  • Decoupling experiments : Differentiate overlapping signals (e.g., azetidine vs. pyrazole protons).
  • 2D NMR (HSQC, HMBC) : Assign correlations between 1H and 13C nuclei. For example, HMBC correlations between the triazole C7 and azetidine oxygen confirm connectivity .
  • Crystallographic validation : Resolve ambiguities using SHELXD for phase determination .

Case Study : In , formylation of hydrazino derivatives produced unexpected 6-substituted products instead of 7-isomers. 2D NMR confirmed the correct regiochemistry .

Advanced: What strategies optimize biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent screening : Introduce electron-deficient aryl groups (e.g., -NO2, -CF3) at the 7-position to enhance metabolic stability. Compound 25 (4-nitro derivative) in showed 10-fold higher plasma half-life than unsubstituted analogs .
  • Bioisosteric replacement : Replace the azetidine carbonyl with a thiocarbonyl to improve binding entropy.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N1) using MOE or Discovery Studio.

Q. Table 2: Key SAR Findings

DerivativeIC50 (nM)LogP
7-(4-Nitrophenyl)122.1
7-(3-Trifluoromethyl)453.4
Parent compound2101.8

Advanced: How can flow chemistry improve reproducibility in multistep syntheses?

Methodological Answer:

  • Continuous-flow reactors : Enable precise control of residence time and temperature. For example, achieved 95% yield in diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation under flow conditions .
  • In-line monitoring : Use UV-Vis or IR sensors to track intermediate formation.
  • Scale-up protocols : Maintain stoichiometric ratios by automated pumps (e.g., 0.1–5 mL/min flow rates).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.